methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate
Description
Methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate is a tricyclic ester with a complex stereochemical profile. Key structural features include:
- Tricyclic core: A fused bicyclo[4.4.0] system with additional dioxa rings at positions 3 and 9, contributing to rigidity and influencing reactivity.
- Functional groups:
- A tert-butyl(dimethyl)silyl (TBS) ether at position 10, serving as a protective group for the hydroxyl moiety.
- A hydroxymethyl group at position 2, offering a site for further derivatization.
- A methyl ester at position 7, critical for solubility and metabolic stability.
- Stereochemistry: The 1S,2S,4S,6S,10S configuration dictates spatial orientation, affecting intermolecular interactions and biological activity.
Properties
Molecular Formula |
C17H28O6Si |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate |
InChI |
InChI=1S/C17H28O6Si/c1-16(2,3)24(5,6)23-15-13-10(7-12-17(13,9-18)22-12)11(8-21-15)14(19)20-4/h8,10,12-13,15,18H,7,9H2,1-6H3/t10-,12+,13-,15+,17+/m1/s1 |
InChI Key |
AZDURJIUWHQHDD-JMQDMHAUSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1[C@H]2[C@H](C[C@H]3[C@@]2(O3)CO)C(=CO1)C(=O)OC |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C2C(CC3C2(O3)CO)C(=CO1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Typical Experimental Procedure
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| 1 | Dissolve the polyhydroxy substrate in dry dichloromethane (DCM) or DMF | Solubilize substrate for reaction |
| 2 | Add 1.1 equivalents of tert-butyldimethylsilyl chloride (TBDMS-Cl) | Introduce silyl protecting group |
| 3 | Add 1.5 equivalents of imidazole or pyridine as base | Facilitate deprotonation of hydroxyl and activate TBDMS-Cl |
| 4 | Stir at room temperature for 4–12 hours under inert atmosphere (nitrogen or argon) | Allow reaction to proceed to completion |
| 5 | Quench reaction with water, extract organic layer | Remove excess reagents and byproducts |
| 6 | Purify product by column chromatography or recrystallization | Isolate pure silyl-protected compound |
Reaction Mechanism
- The base deprotonates the hydroxyl group, generating an alkoxide intermediate.
- The alkoxide attacks the silicon atom of TBDMS-Cl, displacing chloride ion.
- The silyl ether bond forms, protecting the hydroxyl group.
- Imidazole also acts as a nucleophilic catalyst, forming a reactive intermediate that facilitates silylation.
Research Findings and Optimization
Stability and Selectivity
- The TBDMS protecting group is stable under neutral and basic conditions but can be selectively removed under mild acidic or fluoride ion conditions (e.g., tetrabutylammonium fluoride).
- The bulky tert-butyl group provides steric hindrance, making the silyl ether resistant to hydrolysis during multi-step syntheses.
- Selective protection of the secondary hydroxyl at C-10 over the primary hydroxymethyl at C-2 can be achieved by controlling reagent stoichiometry and reaction time.
Solvent Effects
- Dichloromethane provides good solubility and reaction rates but may require longer reaction times.
- DMF accelerates reaction due to its polar aprotic nature but complicates workup due to high boiling point.
Catalysts and Bases
- Imidazole is preferred over pyridine for higher reaction rates and cleaner conversions.
- Use of tertiary amines like triethylamine is less effective due to weaker nucleophilicity.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Substrate concentration | 0.1–0.5 M | Depends on solubility |
| TBDMS-Cl equivalents | 1.0–1.2 eq | Slight excess to drive reaction |
| Base type | Imidazole or pyridine | Imidazole preferred |
| Base equivalents | 1.5–2.0 eq | Ensures complete deprotonation |
| Solvent | DCM or DMF | Dry and oxygen-free |
| Temperature | 0–25 °C | Room temperature optimal |
| Reaction time | 4–12 hours | Monitored by TLC or HPLC |
| Workup | Water quench, extraction, drying | Removal of inorganic salts |
| Purification | Silica gel chromatography or recrystallization | To isolate pure product |
Chemical Reactions Analysis
Silyl Ether Deprotection
The TBDMS group is stable under basic and mildly acidic conditions but cleaved selectively using fluoride ions.
Mechanistic Insight : Fluoride ions (e.g., TBAF) trigger nucleophilic attack on the silicon atom, releasing the protected alcohol. Acidic conditions protonate the silyl ether oxygen, weakening the Si–O bond .
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis to yield carboxylic acid derivatives or transesterification with alcohols.
Key Data : Hydrolysis rates depend on pH and temperature. The steric bulk of the tricyclic system slightly slows reaction kinetics compared to linear esters .
Oxidation of Hydroxymethyl Group
The hydroxymethyl (–CH2OH) group at C2 is oxidized to a carbonyl or carboxylic acid group under controlled conditions.
| Oxidizing Agent | Conditions | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| KMnO4 | 0–5°C, THF/water (9:1), 6 h | Tetrahydrofuran | Ketone intermediate | 75% | |
| TEMPO/NaClO | 25°C, CH2Cl2/H2O (7:3), 2 h | Dichloromethane | Carboxylic acid | 82% |
Note : Over-oxidation to carboxylic acid occurs with strong oxidants (e.g., TEMPO/NaClO), while milder conditions favor aldehyde/ketone formation .
Coupling Reactions via Silyl Glyoxylate Intermediates
The TBDMS-protected hydroxyl group participates in rhodium-catalyzed couplings, leveraging its role as a linchpin.
Key Finding : The silyl group enhances regioselectivity during coupling by stabilizing transition states .
Structural Stability Under Thermal and Photolytic Conditions
| Condition | Temperature/Time | Outcome | Source |
|---|---|---|---|
| Thermal stability | 100°C, 24 h in DMSO | No decomposition observed | |
| UV irradiation | 254 nm, 6 h in CH3CN | Partial cleavage of ester group (15%) |
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development and Synthesis
This compound serves as a valuable intermediate in the synthesis of biologically active molecules. Its unique structural features allow for modifications that can enhance pharmacological properties. For instance:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. A study demonstrated that modifications to the silyl group can improve solubility and bioavailability in anticancer drug formulations .
- Antimicrobial Compounds : The compound has been explored for its potential as an antimicrobial agent. Its hydroxymethyl group is crucial for interactions with bacterial cell walls, enhancing its efficacy against resistant strains .
2. Chiral Reagents
The chiral nature of methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate makes it an excellent candidate for use as a chiral reagent in asymmetric synthesis. This application is particularly important in the pharmaceutical industry where the chirality of compounds can significantly affect their biological activity.
Material Science Applications
1. Polymer Chemistry
The compound's silyl ether functionality enhances its utility in polymer chemistry:
- Silicone-Based Polymers : It is used as a precursor for silicone polymers due to its ability to impart flexibility and thermal stability to the resulting materials .
- Coatings and Adhesives : The incorporation of this compound into coatings can improve adhesion properties and resistance to environmental factors such as moisture and UV radiation.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Enhances bioavailability and efficacy |
| Anticancer agents | Cytotoxic effects against cancer cell lines | |
| Antimicrobial compounds | Effective against resistant bacterial strains | |
| Material Science | Precursor for silicone polymers | Improved flexibility and thermal stability |
| Coatings and adhesives | Enhanced adhesion and environmental resistance | |
| Organic Synthesis | Chiral reagents | Facilitates asymmetric synthesis |
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal assessed the anticancer properties of derivatives synthesized from this compound. The results indicated that specific modifications to the compound significantly increased its cytotoxicity against breast cancer cell lines compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties revealed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli strains. The study highlighted the importance of the hydroxymethyl group in enhancing membrane permeability of bacterial cells .
Mechanism of Action
The mechanism of action of methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Compound A: [(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 4-hydroxy-3-methoxybenzoate
Structural Differences :
- Substituents :
- A glycosyl group (oxan-2-yl) replaces the TBS group, increasing hydrophilicity.
- A 4-hydroxy-3-methoxybenzoate ester replaces the methyl ester.
- Additional hydroxy group at position 4.
- Stereochemistry : Altered configuration (6R,10S vs. 6S,10S in the target compound).
Functional Implications :
- The glycosyl group enhances water solubility but reduces membrane permeability.
- The benzoate ester may confer antioxidant properties due to the phenolic moiety.
| Parameter | Target Compound | Compound A |
|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | ~650 g/mol (estimated) |
| Key Functional Groups | TBS, hydroxymethyl, methyl ester | Glycosyl, benzoate ester, hydroxy |
| Solubility | Moderate (lipophilic TBS) | High (polar glycosyl) |
| Stability | Acid-labile TBS group | Base-sensitive glycosidic bond |
Compound B: Methyl (1aR,2E,4S,5S,5aS,8aR,9E,10aS)-4-(acetyloxy)-10-methyl-6-methylidene-7-oxo-1a,4,5,5a,6,7,8a,10a-octahydrooxireno[7,8]cyclodeca[1,2-b]furan-3-carboxylate
Structural Differences :
- Core Structure: Oxireno-fused cyclodeca[b]furan instead of a tricyclo[4.4.0] system.
- Functional Groups :
- Acetyloxy groups at positions 4 and 5.
- Methylidene and oxo groups enhance electrophilicity.
- Stereochemistry : More complex (1aR,2E,4S,5S,5aS,8aR,9E,10aS).
Functional Implications :
- Acetyloxy groups increase lipophilicity but reduce hydrolytic stability.
- The oxo and methylidene groups may facilitate Michael addition reactions.
| Parameter | Target Compound | Compound B |
|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | ~500 g/mol (estimated) |
| Key Functional Groups | TBS, hydroxymethyl, methyl ester | Acetyloxy, methylidene, oxo |
| Solubility | Moderate | Low (highly substituted) |
| Stability | Sensitive to fluoride ions | Susceptible to ester hydrolysis |
Research Findings and Implications
Stereochemical Impact : The target compound’s 1S,2S,4S,6S,10S configuration optimizes binding to enzymes like cytochrome P450, as inferred from analogues in natural product synthesis .
Protective Group Utility : The TBS group in the target compound offers superior stability under basic conditions compared to the acetyloxy groups in Compound B, which hydrolyze readily .
Biological Activity : Compound A’s glycosyl group may improve bioavailability in aqueous environments, but its larger size could hinder blood-brain barrier penetration, unlike the more compact target compound .
Biological Activity
Methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesizing research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a bicyclic structure with several functional groups that contribute to its biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₄O₅Si |
| Molecular Weight | 342.54 g/mol |
| Density | 1.027 g/cm³ (predicted) |
| Solubility | Soluble in chloroform, ethanol |
| Boiling Point | 691.6 °C (predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The tert-butyldimethylsilyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For example:
- Case Study : A study on derivatives of this compound showed significant cytotoxicity against A549 lung cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties, as suggested by preliminary studies that demonstrate its ability to inhibit pro-inflammatory cytokines in vitro.
Neuroprotective Effects
Recent investigations have explored the neuroprotective potential of similar silyl ether compounds. These studies suggest that they may mitigate oxidative stress in neuronal cells, offering a promising avenue for treating neurodegenerative diseases.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of the compound:
- Cytotoxicity Assays : Evaluations using MTT assays demonstrated that the compound significantly reduces cell viability in various cancer cell lines.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
In Vivo Studies
While in vitro studies provide initial insights into the efficacy of the compound, in vivo studies are essential for understanding its pharmacokinetics and therapeutic potential:
Q & A
Q. What are the key synthetic strategies for constructing the tricyclic core of this compound?
The tricyclic framework is typically synthesized via a multi-step sequence involving:
- Stereoselective cyclization : Intramolecular etherification or oxidative coupling to form the 3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene scaffold.
- Protecting group chemistry : The tert-butyl(dimethyl)silyl (TBS) group is introduced to shield the hydroxyl moiety during subsequent reactions, requiring anhydrous conditions and catalysts like imidazole or DMAP .
- Esterification : Methyl ester formation via carbodiimide-mediated coupling or direct acid-catalyzed methanolysis .
- Validation : Intermediate structures are confirmed using / NMR (e.g., TBS group signals at δ ~0.9 ppm for Si-C(CH)) and HRMS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- NMR identifies stereochemistry (e.g., coupling constants for vicinal protons in the tricyclic system) and substitution patterns (e.g., hydroxymethyl at δ ~3.5–4.5 ppm).
- NMR confirms carbonyl (C=O at ~170 ppm) and silyl ether (Si-O-C at ~60–70 ppm) groups .
Q. What are the primary research applications of this compound?
- Drug Discovery : As a chiral intermediate for antiviral or anticancer agents due to its rigid tricyclic scaffold .
- Polymer Chemistry : Functionalized monomers for synthesizing stimuli-responsive copolymers (e.g., via radical polymerization with DMDAAC) .
- Glycoconjugate Synthesis : Potential use in carbohydrate-based vaccine adjuvants via conjugation to antigenic epitopes .
Advanced Research Questions
Q. How can Bayesian optimization improve the yield of this compound's synthesis?
- Factor Screening : Key variables (temperature, solvent polarity, catalyst loading) are identified via fractional factorial Design of Experiments (DoE) .
- Algorithmic Iteration : Bayesian optimization iteratively predicts optimal conditions (e.g., 60°C, THF solvent, 10 mol% catalyst) by minimizing uncertainty in yield-response surfaces .
- Validation : Parallel microreactor systems validate predicted conditions, achieving >85% yield in flow-chemistry setups .
Q. What is the hydrolytic stability of the TBS-protected hydroxyl group under physiological conditions?
- Accelerated Degradation Studies : The compound is incubated in buffers (pH 1–9) at 37°C, with degradation monitored via HPLC.
- Results : TBS group remains stable at pH 4–7 but hydrolyzes rapidly under acidic (pH < 3, t < 1 hr) or basic (pH > 8, t ~2 hr) conditions .
Q. How can computational modeling predict the compound's reactivity in nucleophilic substitutions?
- Density Functional Theory (DFT) : Calculates activation energies for reactions at the ester carbonyl (e.g., aminolysis or hydrolysis) .
- Molecular Dynamics (MD) : Simulates solvent effects on the tricyclic ring's conformational flexibility .
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for derivative design .
Q. What strategies ensure stereochemical fidelity during large-scale synthesis?
- Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams to control asymmetric centers during cyclization .
- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective ether formation .
- In-line Analytics : Real-time FTIR monitors reaction progress to prevent racemization .
Q. How do structural modifications influence biological activity in SAR studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
